n-Boc-3,4,5-trifluoro-DL-phenylalanine

Peptide Conformation X-ray Crystallography Fluorine Effect

n-Boc-3,4,5-trifluoro-DL-phenylalanine (CAS 870483-32-2) is a synthetic, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions. This specific fluorination pattern creates a highly electron-deficient aromatic system that enables precise modulation of peptide conformation and intermolecular interactions.

Molecular Formula C14H16F3NO4
Molecular Weight 319.28 g/mol
Cat. No. B12072470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Boc-3,4,5-trifluoro-DL-phenylalanine
Molecular FormulaC14H16F3NO4
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
InChIInChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyCWPLICWOIFEQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Boc-3,4,5-trifluoro-DL-phenylalanine: Procurement-Ready Characteristics for Precision Peptide Design


n-Boc-3,4,5-trifluoro-DL-phenylalanine (CAS 870483-32-2) is a synthetic, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions . This specific fluorination pattern creates a highly electron-deficient aromatic system that enables precise modulation of peptide conformation and intermolecular interactions [1]. The compound is supplied as a racemic (DL) mixture with typical purity specifications of ≥97–98% as determined by HPLC, and carries a molecular formula of C₁₄H₁₆F₃NO₄ with a molecular weight of 319.28 g/mol .

Why Generic Boc-Phenylalanine Derivatives Cannot Substitute for n-Boc-3,4,5-trifluoro-DL-phenylalanine


The substitution of n-Boc-3,4,5-trifluoro-DL-phenylalanine with other Boc-phenylalanine analogs—including its regioisomeric counterparts (e.g., 2,4,5-trifluoro substitution), mono-fluorinated variants, or the non-fluorinated parent compound—is chemically impermissible for applications requiring predictable electronic or conformational modulation. The 3,4,5-trifluorination pattern uniquely eliminates the π-electron density of the aromatic ring [1]. This specific electron deficiency translates into quantifiably distinct structural and functional outcomes when the residue is incorporated into peptides, as established by head-to-head comparative X-ray crystallography and spectroscopic analyses [2]. Procurement of the incorrect fluorinated analog introduces an unverified variable that can invalidate established structure-activity relationships (SAR).

n-Boc-3,4,5-trifluoro-DL-phenylalanine: Quantitative Differentiation Evidence Versus In-Class Comparators


Peptide Conformational Control: Square vs. Folded Structure Induction

In a systematic comparative study of cyclic ascidiacyclamide ([Phe]ASC) analogs, the incorporation of 3,4,5-trifluorophenylalanine induced a specific conformational shift distinct from mono- and difluorinated analogs. X-ray diffraction analysis revealed that the 3,4,5-trifluorination pattern mediates a partial transition from a folded to a square peptide structure, a behavior that is quantitatively distinguishable from the purely folded structure observed with 4-fluorophenylalanine and 3,5-difluorophenylalanine, and the predominantly square structure observed with pentafluorophenylalanine [1].

Peptide Conformation X-ray Crystallography Fluorine Effect Cyclic Peptides

Inhibition of Pathological Protein Aggregation

Incorporation of 3,4,5-trifluorophenylalanine into a beta-sheet breaker peptide (based on the LVFFD sequence) resulted in effective prevention of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The study explicitly demonstrates that fluorination of the hydrophobic phenylalanine residue is effective in preventing Aβ aggregation, a functional outcome not observed with the non-fluorinated parent sequence [1].

Alzheimer's Disease Amyloid-beta Protein Aggregation Beta-sheet Breaker

Enhanced Chemical Stability for Downstream Peptide Synthesis

The Boc (tert-butoxycarbonyl) protecting group on the trifluorinated phenylalanine derivative provides a defined chemical stability profile that is essential for standard Boc-strategy solid-phase peptide synthesis (SPPS). The protected form lends stability and ease of handling . While non-fluorinated Boc-phenylalanine also offers this protection, the combination with the 3,4,5-trifluorination confers specific lipophilicity and electronic properties to the building block, which influences its solubility and coupling kinetics in synthetic protocols compared to the parent compound [1].

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Building Block Stability Boc Chemistry

Verifiable Purity for Reproducible SAR Studies

Commercially sourced n-Boc-3,4,5-trifluoro-DL-phenylalanine is offered with a minimum purity specification of 97–98% as verified by High-Performance Liquid Chromatography (HPLC) . This level of purity is essential for ensuring that observed biological or conformational effects in downstream assays are attributable to the target compound rather than to isomeric or synthetic impurities, thereby supporting reproducible structure-activity relationship (SAR) studies.

Quality Control Purity Specification HPLC SAR Reproducibility

High-Impact Application Scenarios for n-Boc-3,4,5-trifluoro-DL-phenylalanine in Scientific Procurement


Structure-Activity Relationship (SAR) Studies of Peptide Conformation

Use as a building block in solid-phase peptide synthesis to systematically probe the effect of aromatic ring electron density on peptide folding. The 3,4,5-trifluorination pattern is a direct comparator to mono-, di-, and pentafluorinated analogs for X-ray crystallographic studies, enabling precise quantification of conformational changes (e.g., folded-to-square transitions) as demonstrated in ascidiacyclamide analogs [1].

Design of Beta-Sheet Breaker Peptides for Amyloid Research

Incorporate into peptide sequences (e.g., based on the LVFFD motif) to engineer fluorinated beta-sheet breakers. The 3,4,5-trifluorophenylalanine residue is a key functional element that prevents Aβ aggregation, a property not observed with standard phenylalanine [2]. This is a direct application of the fluorination pattern for achieving a specific, quantifiable anti-aggregation outcome.

Synthesis of Fluorinated Peptidomimetics with Altered Lipophilicity

Utilize the Boc-protected derivative in solution- or solid-phase synthesis to create peptidomimetics with enhanced metabolic stability and modulated pharmacokinetic profiles. The trifluorophenyl moiety can influence a drug's interaction with biological targets and improve its pharmacokinetic profile [3]. This scenario is supported by the established class of fluorinated amino acids in drug discovery, where the number and position of fluorine atoms directly impact properties such as catabolic stability and membrane permeability [4].

Quality-Controlled Building Block for Reproducible Peptide Therapeutics Research

Procure the compound with certified purity (≥97% HPLC) for use as a key intermediate in the early-stage development of peptide-based therapeutics. This ensures that downstream biological assays, such as receptor binding or cell-based activity studies, are performed with a material of defined and documented quality, a prerequisite for generating robust and reproducible data in a pharmaceutical research setting .

Technical Documentation Hub

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